molecular formula C15H15NO5 B2987976 3-(3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)-propionic acid CAS No. 371232-66-5

3-(3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)-propionic acid

Cat. No.: B2987976
CAS No.: 371232-66-5
M. Wt: 289.287
InChI Key: XFMRNIFNQMSMDQ-UHFFFAOYSA-N
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Description

3-(3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)-propionic acid is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrrolidinediones, which are known for their diverse biological and chemical properties[_{{{CITATION{{{_2{3-3-Acetyl-4-hydroxy-2-(4-methoxy-phenyl)-5-oxo-2,5-dihydro-pyrrol-1 ....

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)-propionic acid typically involves multi-step organic reactions. One common method includes the reaction of acylpyruvic acid methyl esters with aromatic aldehydes and 4-aminobenzoic acid (PABA) under specific conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize by-products and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{3-3-Acetyl-4-hydroxy-2-(4-methoxy-phenyl)-5-oxo-2,5-dihydro-pyrrol-1 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted pyrrolidinediones.

Scientific Research Applications

This compound has significant applications in various fields of scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and as a tool in biochemical assays.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)-propionic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)-propionic acid is structurally similar to other pyrrolidinediones and related compounds[_{{{CITATION{{{_2{3-3-Acetyl-4-hydroxy-2-(4-methoxy-phenyl)-5-oxo-2,5-dihydro-pyrrol-1 ....

  • Uniqueness: Its unique combination of functional groups and molecular structure sets it apart from other compounds in its class, allowing for distinct chemical and biological properties.

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Properties

IUPAC Name

3-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2H-pyrrol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-9(17)12-13(10-5-3-2-4-6-10)16(8-7-11(18)19)15(21)14(12)20/h2-6,13,20H,7-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMRNIFNQMSMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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